N-(4-ethylphenyl)-2-methylpropanamide
Description
N-(4-ethylphenyl)-2-methylpropanamide is an amide derivative characterized by a 2-methylpropanamide backbone linked to a 4-ethylphenyl group. Amides of this class are frequently explored in pharmaceutical and materials science due to their stability, synthetic versatility, and capacity for functional group modifications . The ethyl substituent on the phenyl ring may influence solubility, electronic properties, and biological interactions compared to other derivatives.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
ALSHELPJXZVLFR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-ethylphenyl)-2-methylpropanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis, and applications:
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (e.g., Br, CN, I): Enhance amide stability and electrophilicity but may reduce solubility. For instance, the bromo and iodo derivatives (Table 1) are utilized in high-throughput screening due to their strong binding affinities . Electron-Donating Groups (e.g., NH₂, OCH₃): Improve solubility but may reduce metabolic stability. The amino derivative (Table 1) exemplifies this trade-off . Alkyl/Aryl Groups (e.g., ethyl, isobutyl, benzoyl): Increase lipophilicity, enhancing membrane permeability. The isobutylphenyl derivative (Table 1) demonstrates anti-inflammatory activity akin to ibuprofen .
Synthesis Methodologies Nucleophilic Substitution: Common for halogenated derivatives (e.g., bromo, iodo) using catalysts like K₂CO₃ in DMF . Acylation Reactions: Employed for amino and hydroxyl derivatives, often using propanoyl chlorides and amines under basic conditions . Post-Synthetic Modifications: Polyethylene glycol (PEG) chains in derivatives (e.g., 8b, 8c) highlight strategies to modulate solubility for therapeutic applications .
Biological and Material Applications
- Pharmaceuticals: Derivatives with halogen or PEG groups () are prioritized for targeted protein degradation (PROTACs) due to their optimized pharmacokinetics .
- Material Science: Benzoyl and aryl derivatives (Table 1) are explored in polymer synthesis for their thermal stability and structural rigidity .
Research Findings and Contradictions
- Bioactivity vs. Solubility: While halogenated derivatives (e.g., bromo, iodo) exhibit strong receptor binding, their poor solubility necessitates formulation adjustments . Conversely, amino derivatives face stability challenges in vivo despite better solubility .
- Synthetic Yields: reports high yields (>80%) for iodo/cyano derivatives using optimized conditions, whereas bulkier substituents (e.g., benzoyl) may require longer reaction times or specialized catalysts .
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